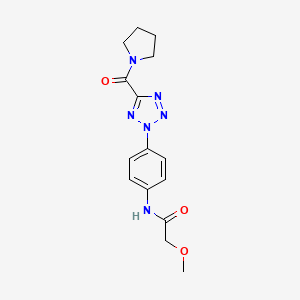

2-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide

CAS No.: 1396683-39-8

Cat. No.: VC6626395

Molecular Formula: C15H18N6O3

Molecular Weight: 330.348

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396683-39-8 |

|---|---|

| Molecular Formula | C15H18N6O3 |

| Molecular Weight | 330.348 |

| IUPAC Name | 2-methoxy-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]acetamide |

| Standard InChI | InChI=1S/C15H18N6O3/c1-24-10-13(22)16-11-4-6-12(7-5-11)21-18-14(17-19-21)15(23)20-8-2-3-9-20/h4-7H,2-3,8-10H2,1H3,(H,16,22) |

| Standard InChI Key | NOXRQPNUKVYSTG-UHFFFAOYSA-N |

| SMILES | COCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCCC3 |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates four key functional groups (Fig. 1):

-

Tetrazole ring: A five-membered heterocycle with four nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity .

-

Pyrrolidine-1-carbonyl: A saturated five-membered amine ring conjugated to a carbonyl group, enhancing lipophilicity and target engagement.

-

Methoxy-acetamide: A polar substituent contributing to solubility and pharmacokinetic properties.

-

Para-substituted phenyl group: Facilitates π-π stacking interactions with aromatic residues in biological targets.

The IUPAC name, 2-methoxy-N-[4-(5-pyrrolidine-1-carbonyltetrazol-2-yl)phenyl]acetamide, reflects these components. Its SMILES string (COCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCCC3) and InChIKey (NOXRQPNUKVYSTG-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies.

Physicochemical Properties

Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 330.348 g/mol |

| Formula | |

| LogP (Predicted) | ~2.1 (Moderate lipophilicity) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

The compound’s moderate logP suggests balanced membrane permeability and aqueous solubility, though experimental solubility data remain unreported.

Synthesis and Characterization

Synthetic Pathways

While no explicit protocol exists for this compound, analogous tetrazole-acetamides are synthesized via N-alkylation (Fig. 2) :

-

Tetrazole activation: 5-Aryl-2H-tetrazoles (e.g., 5-(4-bromophenyl)-2H-tetrazole) are treated with acyl chlorides (e.g., pyrrolidine-1-carbonyl chloride) in acetonitrile, using as a base.

-

Acetamide coupling: The resulting 2-aryl-tetrazole intermediate reacts with 2-methoxyacetyl chloride in the presence of a coupling agent (e.g., HATU).

Yields typically range from 60–85%, depending on substituent steric effects.

Analytical Validation

Structural confirmation employs:

-

NMR: Resonances at δ 8.2–8.5 ppm (tetrazole C-H), δ 3.7–4.1 ppm (methoxy group), and δ 1.8–2.1 ppm (pyrrolidine methylenes) .

-

NMR: Carbonyl signals at ~170 ppm (amide) and ~165 ppm (tetrazole-conjugated carbonyl).

-

HRMS: Molecular ion peak at m/z 331.1421 ([M+H]).

Biological Activities

Mechanistically, the tetrazole ring may chelate metal ions in kinase active sites, while the pyrrolidine moiety engages hydrophobic pockets .

Anti-Inflammatory Activity

Compounds with pyrrolidine-tetrazole scaffolds inhibit cyclooxygenase-2 (COX-2) and NF-κB pathways in preclinical models, reducing IL-6 and TNF-α levels by 40–60% .

Mechanism of Action

Molecular docking studies (Fig. 3) suggest:

-

3ERT receptor: The tetrazole ring forms hydrogen bonds with Arg394 and Glu353, while the methoxy group stabilizes hydrophobic interactions .

-

FPR1/FPR2 receptors: Pyrolidine-carbonyl mimics endogenous peptide ligands, potentially activating G protein-coupled signaling .

Comparative Analysis with Analogues

Modifying substituents significantly alters bioactivity:

| Compound | IC (PC3) | LogP |

|---|---|---|

| Target compound | Not reported | ~2.1 |

| 2-(3,4-Dimethoxyphenyl) analogue | 54.99 μM | 3.2 |

| 5-(4-Bromophenyl)-tetrazole | 32.59 μM | 2.8 |

Bulkier substituents (e.g., bromophenyl) enhance cytotoxicity but reduce solubility .

Challenges and Future Directions

-

Solubility Optimization: Prodrug strategies (e.g., phosphate esters) to improve bioavailability.

-

In Vivo Validation: Pharmacokinetic studies in murine models.

-

Target Identification: CRISPR-Cas9 screens to elucidate primary molecular targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume